molecular formula C10H6BrNO2 B2753308 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 73568-45-3

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B2753308
CAS No.: 73568-45-3
M. Wt: 252.067
InChI Key: CPIWDVUWMGFBOY-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Related compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been reported to inhibit the acetylcholinesterase enzyme , which plays a crucial role in nerve impulse transmission.

Mode of Action

It’s plausible that it may interact with its targets through an addition-elimination mechanism

Biochemical Pathways

This could have downstream effects on various physiological processes, including muscle function and memory .

Result of Action

Related compounds have shown strong potency in inhibiting acetylcholinesterase , which could potentially lead to enhanced cholinergic signaling. This could have implications for conditions like Alzheimer’s disease, where cholinergic signaling is often impaired.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not well-studied. Factors such as temperature, pH, and presence of other molecules could potentially affect its activity. For instance, it is recommended to store the compound in a sealed, dry environment at room temperature for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the bromination of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
  • 2-Oxo-1,2-dihydroquinoline-3-carboxamides

Uniqueness

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6-position and the aldehyde group at the 3-position allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

6-bromo-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIWDVUWMGFBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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